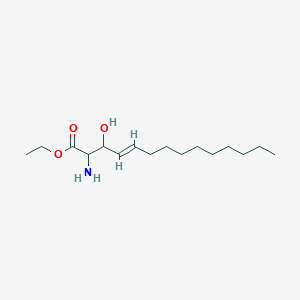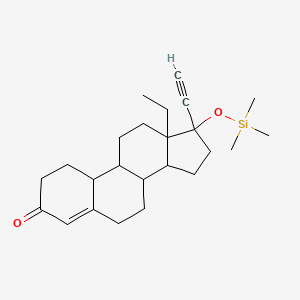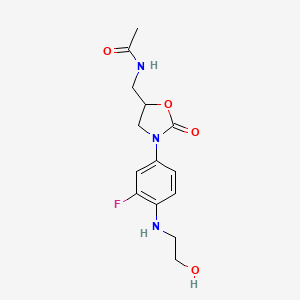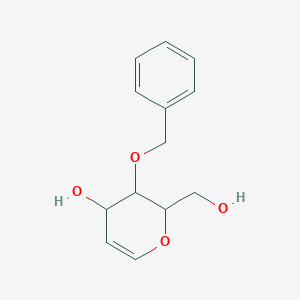
4-Keto 13-cis-Retinoic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Keto 13-cis-Retinoic Acid-d3 is a stable isotope-labeled compound, specifically a deuterium-labeled analog of 4-Keto 13-cis-Retinoic Acid. It is part of the retinoic acid family, which plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. The molecular formula of this compound is C20H23D3O3, and it has a molecular weight of 317.44 .
Métodos De Preparación
The synthesis of 4-Keto 13-cis-Retinoic Acid-d3 involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the cyclohexenone ring: This step involves the cyclization of a suitable precursor to form the cyclohexenone ring.
Introduction of the deuterium atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Formation of the retinoic acid backbone: This involves the formation of the polyene chain through a series of condensation and elimination reactions.
Oxidation to form the keto group: The final step involves the oxidation of the appropriate carbon atom to form the keto group
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Keto 13-cis-Retinoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other retinoic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include different retinoic acid derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
4-Keto 13-cis-Retinoic Acid-d3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of retinoic acid derivatives.
Biology: The compound is used to investigate the role of retinoic acid in cell differentiation and proliferation.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and skin disorders.
Industry: The compound is used in the development of new pharmaceuticals and cosmetic products .
Mecanismo De Acción
The mechanism of action of 4-Keto 13-cis-Retinoic Acid-d3 involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, the compound regulates gene expression by modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis. The molecular targets and pathways involved include the retinoic acid signaling pathway, which plays a crucial role in various physiological processes .
Comparación Con Compuestos Similares
4-Keto 13-cis-Retinoic Acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability. Similar compounds include:
4-Keto 13-cis-Retinoic Acid: The non-deuterated analog with similar biological activity.
All-trans-Retinoic Acid: Another retinoic acid derivative with different isomeric configuration and biological effects.
9-cis-Retinoic Acid: A retinoic acid isomer that binds to different receptors and has distinct biological activities
Propiedades
Fórmula molecular |
C20H26O3 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(2Z,4E,6E,8E)-9-[6,6-dimethyl-3-oxo-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13-/i3D3 |
Clave InChI |
GGCUJPCCTQNTJF-CPIFKUAWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C |
SMILES canónico |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B12288620.png)
![Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B12288628.png)

![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)


![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)
![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)



![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)
